

Unveiling 3-Ethoxypropanal: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-ETHOXYPROPANAL

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Introduction

3-Ethoxypropanal, a carbonyl compound with the chemical formula $C_5H_{10}O_2$, holds potential as a versatile building block in organic synthesis and drug discovery. Its unique combination of an aldehyde functional group and an ether linkage offers a reactive site for various chemical transformations, making it a molecule of interest for the construction of more complex chemical entities. This technical guide provides a comprehensive overview of the initial characterization of **3-ethoxypropanal**, including its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of **3-ethoxypropanal** have been compiled from various chemical databases. These properties are essential for its handling, application in synthesis, and for predicting its behavior in different chemical environments.

Property	Value	Source
Molecular Formula	C5H10O2	PubChem[1], NIST WebBook[2]
Molecular Weight	102.13 g/mol	PubChem[1]
CAS Number	2806-85-1	PubChem[1], NIST WebBook[2]
IUPAC Name	3-ethoxypropanal	PubChem[1]
Synonyms	3-Ethoxypropionaldehyde, beta-Ethoxypropionaldehyde	PubChem[1], NIST WebBook[2]
Boiling Point	Not explicitly available for 3-ethoxypropanal. The related compound, 3-ethoxy-1-propanol, has a boiling point of 160-161 °C.	
Density	Not explicitly available.	
Appearance	Not explicitly available. The related compound, 3-ethoxy-1-propanol, is a clear colorless liquid.[3]	

Synthesis of 3-Ethoxypropanal

While a specific document detailing the initial "discovery" of **3-ethoxypropanal** is not readily available in the surveyed literature, its synthesis can be reliably achieved through the oxidation of the corresponding primary alcohol, 3-ethoxy-1-propanol. This is a common and well-established method in organic synthesis for the preparation of aldehydes.[3]

Two prevalent methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[4][5][6][7][8][9][10]

Experimental Protocol: Oxidation of 3-Ethoxy-1-propanol to 3-Ethoxypropanal (General Procedure)

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.^[6]^[10]

Materials:

- 3-Ethoxy-1-propanol
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
- Magnesium sulfate (MgSO₄), anhydrous
- Diatomaceous earth (e.g., Celite®)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen gas supply
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of 3-ethoxy-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (argon or nitrogen), add Dess-Martin periodinane (1.1-1.5

equivalents) portion-wise.

- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
- Stir the mixture vigorously until the solid byproducts dissolve.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude **3-ethoxypropanal** can be purified by flash column chromatography on silica gel if necessary.

Safety Precautions:

- Dess-Martin periodinane is a potentially explosive compound, especially upon heating or shock. Handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Initial Characterization and Spectroscopic Data

The characterization of the newly synthesized **3-ethoxypropanal** is crucial to confirm its identity and purity. This is typically achieved through a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.8	t	1H	-CHO
~3.7	t	2H	-O-CH ₂ -CH ₂ -
~3.5	q	2H	-O-CH ₂ -CH ₃
~2.7	t	2H	-CH ₂ -CHO
~1.2	t	3H	-CH ₂ -CH ₃

¹³C NMR Data

Links to experimental ¹³C NMR data for **3-ethoxypropanal** are available in the PubChem database.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **3-ethoxypropanal**, the key characteristic absorption bands are expected for the aldehyde C=O stretch and the C-O ether linkage.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~1725	C=O (aldehyde)
~2820, ~2720	C-H (aldehyde)
~1100	C-O (ether)

Experimental IR spectra for **3-ethoxypropanal** are available in the PubChem and NIST WebBook databases.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Mass Spectrometry Data

Experimental GC-MS data for **3-ethoxypropanal** is available in the PubChem database, which can be used to determine the molecular ion peak and fragmentation pattern.[\[1\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-ethoxypropanal** from 3-ethoxy-1-propanol.

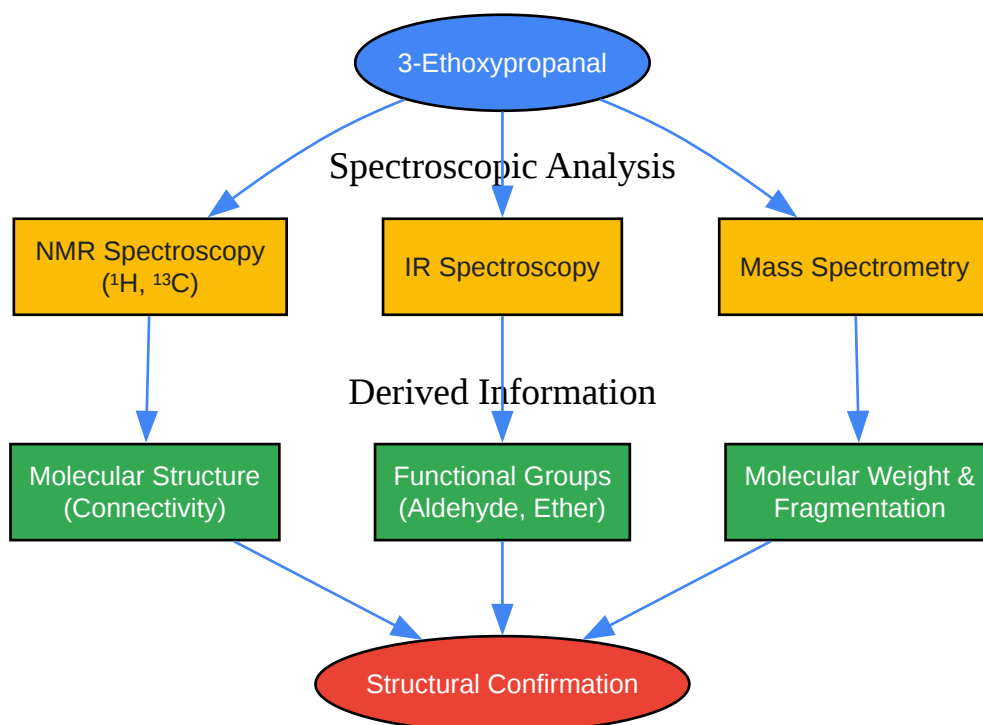


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A flowchart of the synthesis and purification process.

Logical Relationship of Characterization Techniques

The following diagram shows the logical relationship between the different spectroscopic techniques used for the characterization of **3-ethoxypropanal**.



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Relationship of analytical methods for structural confirmation.

Conclusion

This technical guide provides a foundational understanding of **3-ethoxypropanal**, focusing on its initial characterization and synthesis. The compiled data and experimental protocol offer a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors. The straightforward synthesis from its corresponding alcohol, coupled with its reactive aldehyde functionality, positions **3-ethoxypropanal** as a promising intermediate for the development of novel molecules in various fields, including pharmaceuticals and material science. Further research into its reactivity and potential applications is warranted to fully explore the utility of this versatile chemical building block.

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- To cite this document: BenchChem. [Unveiling 3-Ethoxypropanal: A Technical Guide to its Discovery and Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330410#discovery-and-initial-characterization-of-3-ethoxypropanal]

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